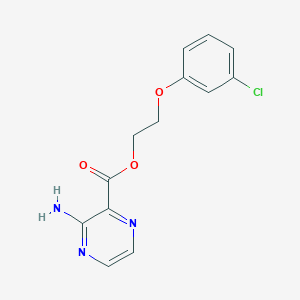
1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide, also known as AM-2201, is a synthetic cannabinoid that exhibits high affinity for the cannabinoid receptor CB1. It was first synthesized by Alexandros Makriyannis and his team at Northeastern University in 2008. AM-2201 has gained popularity as a research chemical due to its potent effects on the endocannabinoid system.
作用機序
1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide acts as a potent agonist at the CB1 receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide results in a variety of physiological effects, including analgesia, sedation, and appetite stimulation. 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide has been shown to produce a variety of biochemical and physiological effects in animal models. In one study, administration of 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide resulted in a decrease in locomotor activity and body temperature in rats. Another study found that 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide produced dose-dependent antinociceptive effects in mice, indicating its potential as an analgesic.
実験室実験の利点と制限
1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide has several advantages as a research chemical, including its high potency and selectivity for the CB1 receptor. However, it also has several limitations, including its potential toxicity and lack of information on its long-term effects. Researchers must exercise caution when working with 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide and follow appropriate safety protocols.
将来の方向性
There are several potential future directions for research on 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide. One area of interest is its potential as an analgesic, particularly in the treatment of chronic pain. Another area of research could focus on the effects of 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide on the endocannabinoid system and its potential therapeutic applications in conditions such as epilepsy and anxiety disorders. Additionally, further studies are needed to better understand the long-term effects of 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide and its potential for abuse.
合成法
1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-fluoroindole with N-methylpiperazine, followed by reaction with chloroacetyl chloride and subsequent cyclization with sodium hydride. Another method involves the reaction of 4-fluoroindole with 1-(2-bromoethyl)-4-methylpiperazine, followed by cyclization with sodium hydride and acylation with chloroacetyl chloride.
科学的研究の応用
1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide has been used in a variety of scientific research studies, particularly in the field of cannabinoid pharmacology. It has been shown to have high affinity for the CB1 receptor, with an EC50 value of 1.0 nM. 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide has also been found to have partial agonist activity at the CB2 receptor, with an EC50 value of 3.3 nM.
特性
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-17-15(20)14-12-4-2-3-5-13(12)19(18-14)11-8-6-10(16)7-9-11/h6-9H,2-5H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPIJLWXTWEEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C2=C1CCCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-phenyl-4-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzamide](/img/structure/B7456955.png)
![6-[[Cyclohexyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7456963.png)
![5,6-Dimethyl-4-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7456979.png)
![2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7456987.png)

![N-[2-methoxy-5-[[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B7456991.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B7456996.png)
![N-(1,2-oxazol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7457002.png)

![(E)-3-[2-(difluoromethoxy)phenyl]-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B7457019.png)
![N-[2-(difluoromethylsulfanyl)phenyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7457038.png)
![6-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7457039.png)

![N-[(2-morpholin-4-ylsulfonylphenyl)methyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7457051.png)